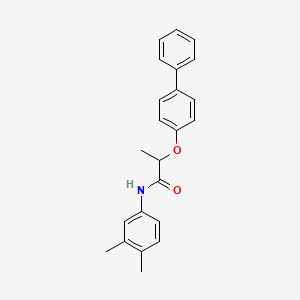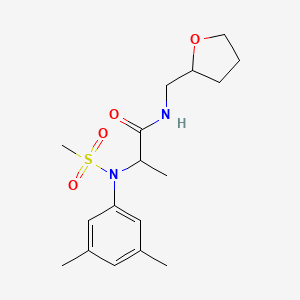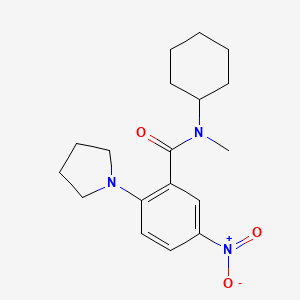
1-(4-benzoyl-1-piperazinyl)-3-(1H-indol-1-yl)-2-propanol oxalate
説明
1-(4-benzoyl-1-piperazinyl)-3-(1H-indol-1-yl)-2-propanol oxalate, commonly known as BI-1, is a chemical compound with potential therapeutic applications. This compound is a small molecule that has been found to have anti-apoptotic and cytoprotective effects. BI-1 has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
BI-1 exerts its cytoprotective effects by regulating calcium homeostasis and preventing calcium overload in cells. BI-1 interacts with the inositol 1,4,5-trisphosphate receptor (IP3R) and the ryanodine receptor (RyR), two key regulators of calcium signaling in cells. BI-1 stabilizes the closed state of these channels, preventing calcium release from the ER and reducing calcium overload in cells. This mechanism of action has been shown to protect cells from a variety of stressors, including oxidative stress, ER stress, and calcium overload.
Biochemical and Physiological Effects:
BI-1 has been shown to have a variety of biochemical and physiological effects. BI-1 has been shown to reduce apoptosis and cell death in a variety of cell types, including neurons, cardiomyocytes, and cancer cells. BI-1 has also been shown to protect cells from a variety of stressors, including oxidative stress, ER stress, and calcium overload. In addition, BI-1 has been shown to improve mitochondrial function and reduce mitochondrial damage in cells.
実験室実験の利点と制限
BI-1 has several advantages for lab experiments. BI-1 is a small molecule that is easy to synthesize and purify. BI-1 has been shown to have anti-apoptotic and cytoprotective effects in a variety of cell types, making it a useful tool for studying cell death and survival pathways. However, there are also limitations to using BI-1 in lab experiments. BI-1 has limited solubility in aqueous solutions, which can make it difficult to administer to cells. In addition, BI-1 has not been extensively studied in vivo, so its effects in animal models are not well understood.
将来の方向性
There are several future directions for research on BI-1. One area of research is the development of novel BI-1 analogs with improved properties, such as increased solubility and potency. Another area of research is the study of BI-1 in animal models of disease, to better understand its potential therapeutic applications. Additionally, the mechanisms of action of BI-1 are still not fully understood, so further research is needed to elucidate its effects on calcium signaling and other cellular pathways. Finally, the potential use of BI-1 in combination with other drugs for the treatment of various diseases should be explored.
科学的研究の応用
BI-1 has been studied extensively for its potential therapeutic applications. Research has shown that BI-1 has anti-apoptotic and cytoprotective effects in a variety of cell types, including neurons, cardiomyocytes, and cancer cells. BI-1 has been shown to protect cells from a variety of stressors, including oxidative stress, ER stress, and calcium overload. BI-1 has also been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
IUPAC Name |
[4-(2-hydroxy-3-indol-1-ylpropyl)piperazin-1-yl]-phenylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2.C2H2O4/c26-20(17-25-11-10-18-6-4-5-9-21(18)25)16-23-12-14-24(15-13-23)22(27)19-7-2-1-3-8-19;3-1(4)2(5)6/h1-11,20,26H,12-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVUOIBREQFRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C=CC3=CC=CC=C32)O)C(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)-4-piperidinecarboxamide](/img/structure/B4169750.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B4169759.png)
![methyl 4-(5-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4169761.png)
![4-[(4-nitrophenyl)thio]benzyl N-benzoylglycinate](/img/structure/B4169779.png)
![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{[(4-ethylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4169789.png)
![5-(4-bromophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4169794.png)
![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4169796.png)

![1-[(2,2-dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B4169819.png)



![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4169840.png)
